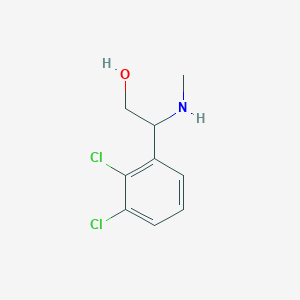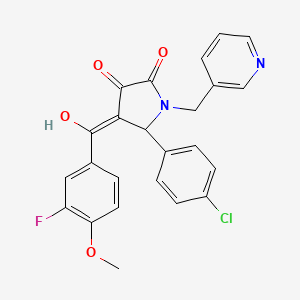![molecular formula C24H27N3O3S2 B12128248 N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)
N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound characterized by its unique thiazolidinone and pyridine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps:
Formation of Thiazolidinone Ring: The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of Pyridine Carboxamide: The pyridine-4-carboxamide moiety is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Final Condensation: The final step involves the condensation of the intermediate with 4-octoxybenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential anti-inflammatory and anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and pathways that are crucial for the proliferation of cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism by which N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide exerts its effects involves several molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Signal Transduction Pathways: The compound can interfere with signaling pathways such as the NF-κB pathway, which is involved in cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
- N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Uniqueness
Compared to similar compounds, N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide stands out due to its unique octoxyphenyl group, which imparts distinct physicochemical properties. This modification can enhance its solubility, stability, and biological activity, making it a more potent candidate for various applications.
Propriétés
Formule moléculaire |
C24H27N3O3S2 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H27N3O3S2/c1-2-3-4-5-6-7-16-30-20-10-8-18(9-11-20)17-21-23(29)27(24(31)32-21)26-22(28)19-12-14-25-15-13-19/h8-15,17H,2-7,16H2,1H3,(H,26,28)/b21-17- |
Clé InChI |
NOJDEBZNDMSVGA-FXBPSFAMSA-N |
SMILES isomérique |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12128166.png)

![(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12128180.png)



![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12128202.png)
![2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128215.png)
![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)


![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d] pyrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B12128235.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12128242.png)
